![molecular formula C16H16Cl2O4S B2809218 1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol CAS No. 478260-52-5](/img/structure/B2809218.png)
1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol is a chemical compound with the molecular formula C16H16Cl2O4S and a molecular weight of 375.26 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of 1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol are not provided in the search results . Further experimental data would be required to determine these properties.Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol and related compounds have been explored in various synthetic and chemical property studies. For example, derivatives of chlorophenoxy propanol have been synthesized for potential applications in improving the properties of lubricating oils, demonstrating their utility as anticorrosion and antimicrobial additives (Mirzoeva et al., 2009). This highlights the compound's relevance in industrial applications beyond pharmaceutical contexts.
Catalysis and Organic Reactions
The compound's structural features, such as the sulfonyl group, make it a candidate for various catalytic and organic reactions. For instance, aromatic sulfonation studies with sulfur trioxide in nitromethane have provided insights into the mechanisms of sulfonylation reactions, which are critical for synthesizing aromatic sulfones (Bosscher & Cerfontain, 2010). These reactions are fundamental in organic synthesis, offering pathways to a variety of sulfonyl-containing compounds for further application in chemical research and development.
Enzymatic Resolution and Biotransformation
Research into the enzymatic resolution of related compounds, such as 2-phenoxy-1-propanols, using lipase-catalyzed enantioselective acylation has demonstrated the potential for producing enantiomerically pure substances (Miyazawa et al., 2001). This method's relevance lies in its application for synthesizing enantiomerically enriched pharmaceuticals and agrochemicals, showcasing the chemical's versatility in fine chemical synthesis.
Antiviral and Antimicrobial Activity
The synthesis of sulfonamide derivatives, including compounds structurally related to 1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol, has been explored for potential antiviral and antimicrobial activities (Chen et al., 2010). This research indicates the broader applicability of such compounds in developing new therapeutic agents, highlighting the compound's significance in medicinal chemistry.
Materials Science and Polymer Research
In the realm of materials science, studies on sulfonated block copolymers containing sulfonyl groups for fuel-cell applications (Bae et al., 2009) demonstrate the compound's potential utility in creating high-performance materials for energy technologies. These polymers' enhanced proton conductivity and thermal stability are crucial for developing more efficient and durable fuel cells.
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4S/c17-13-7-5-12(6-8-13)10-23(20,21)11-14(19)9-22-16-4-2-1-3-15(16)18/h1-8,14,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKRGZCBULYOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

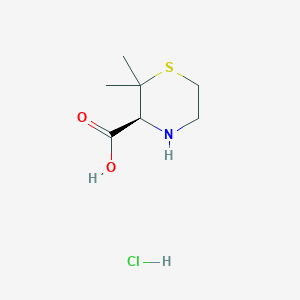

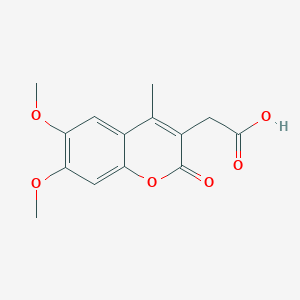
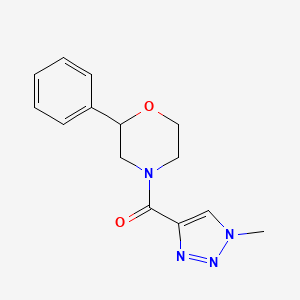
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine](/img/structure/B2809140.png)



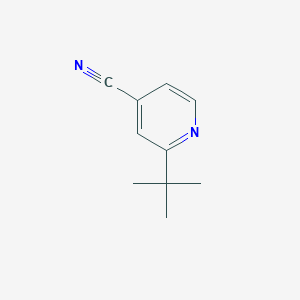
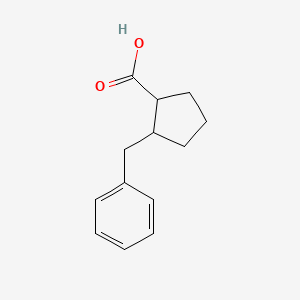

![4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B2809151.png)
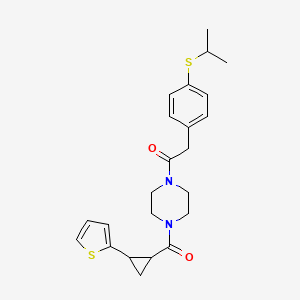
![N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2809157.png)